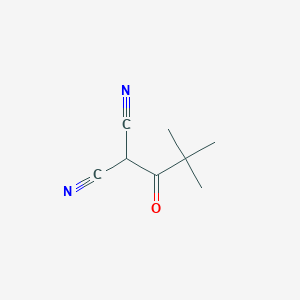![molecular formula C12H10N2O2 B170931 Methyl [3,3'-bipyridine]-5-carboxylate CAS No. 113893-00-8](/img/structure/B170931.png)
Methyl [3,3'-bipyridine]-5-carboxylate
Vue d'ensemble
Description
Methyl [3,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the carboxylate group and the methyl ester functionality enhances its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3,3’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under mild conditions . Another method involves the direct arylation of pyridine using palladium catalysts . These reactions are usually carried out in the presence of a base and a solvent like dimethylformamide (DMF) or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of homogeneous and heterogeneous catalysts in these reactors allows for better control over reaction conditions and scalability . Additionally, the development of greener synthesis methods, such as electrochemical coupling reactions, is gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridine derivatives .
Applications De Recherche Scientifique
Methyl [3,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl [3,3’-bipyridine]-5-carboxylate exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through its nitrogen atoms . This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which are electroactive compounds.
3,4’-Bipyridine: Less common but studied for its unique electronic properties.
Uniqueness
Methyl [3,3’-bipyridine]-5-carboxylate is unique due to the position of its functional groups, which confer distinct reactivity and binding properties compared to other bipyridine isomers . Its ability to form stable complexes with a variety of metals makes it particularly valuable in catalysis and materials science .
Propriétés
IUPAC Name |
methyl 5-pyridin-3-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEQREMGDGWXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554858 | |
| Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-00-8 | |
| Record name | Methyl [3,3'-bipyridine]-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)









